2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole
Overview
Description
2,2’-Dithiobis-3a,7a-dihydro-1H-benzimidazole is a heterocyclic compound derived from benzimidazole. It is characterized by the presence of two benzimidazole rings connected by a disulfide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis-3a,7a-dihydro-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with an oxidizing agent. One common method is the oxidation of 2-mercaptobenzimidazole using hydrogen peroxide or iodine in an appropriate solvent such as ethanol or acetic acid. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the disulfide bond .
Industrial Production Methods
In industrial settings, the production of 2,2’-Dithiobis-3a,7a-dihydro-1H-benzimidazole may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis-3a,7a-dihydro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield 2-mercaptobenzimidazole.
Substitution: The benzimidazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in solvents like ethanol or acetic acid.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride in aqueous or alcoholic solutions.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: 2-mercaptobenzimidazole.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
2,2’-Dithiobis-3a,7a-dihydro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other heterocyclic compounds.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis-3a,7a-dihydro-1H-benzimidazole involves its ability to interact with various molecular targets and pathways. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive enzymes and proteins. This compound can also interact with nucleophiles and electrophiles, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzimidazole: A precursor and reduction product of 2,2’-Dithiobis-3a,7a-dihydro-1H-benzimidazole.
2,2’-Dibenzimidazolyl disulfide: Another disulfide-linked benzimidazole derivative with similar properties.
Uniqueness
2,2’-Dithiobis-3a,7a-dihydro-1H-benzimidazole is unique due to its specific disulfide linkage, which imparts distinct redox properties and reactivity compared to other benzimidazole derivatives. This unique structure allows it to participate in specific chemical and biological reactions that are not as prominent in its analogs .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yldisulfanyl)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S2/c1-2-6-10-9(5-1)15-13(16-10)19-20-14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDCYKWOTYBIPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SSC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151120 | |
Record name | 2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155-37-9 | |
Record name | 2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC35825 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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